Bienvenue dans la boutique en ligne BenchChem!

5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid

pKa Acidity Reactivity

5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid (CAS 108551-58-2) is a halogenated dihydrobenzofuran carboxylic acid building block with the molecular formula C₉H₇ClO₃ and a molecular weight of 198.60 g/mol. The compound features a chlorine atom at the 5-position of the 2,3-dihydrobenzofuran scaffold, which distinguishes it from non-halogenated analogs and imparts specific physicochemical properties including a predicted pKa of 3.79±0.20 and a melting point of 226 °C.

Molecular Formula C9H7ClO3
Molecular Weight 198.6 g/mol
CAS No. 108551-58-2
Cat. No. B1355415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid
CAS108551-58-2
Molecular FormulaC9H7ClO3
Molecular Weight198.6 g/mol
Structural Identifiers
SMILESC1COC2=C1C=C(C=C2C(=O)O)Cl
InChIInChI=1S/C9H7ClO3/c10-6-3-5-1-2-13-8(5)7(4-6)9(11)12/h3-4H,1-2H2,(H,11,12)
InChIKeySGPAPRPKRANLEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid (CAS 108551-58-2): Core Intermediate Profile for Targeted Procurement


5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid (CAS 108551-58-2) is a halogenated dihydrobenzofuran carboxylic acid building block with the molecular formula C₉H₇ClO₃ and a molecular weight of 198.60 g/mol . The compound features a chlorine atom at the 5-position of the 2,3-dihydrobenzofuran scaffold, which distinguishes it from non-halogenated analogs and imparts specific physicochemical properties including a predicted pKa of 3.79±0.20 and a melting point of 226 °C . It is most prominently recognized as a direct precursor to the key prucalopride intermediate 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (CAS 123654-26-2), making it an essential starting material in the synthesis of this selective 5-HT₄ receptor agonist used for chronic constipation [1][2]. Commercially available at standard purities of 97–98% (NLT 98%) with batch-specific QC documentation including NMR, HPLC, and GC [3], this compound serves as a critical procurement item for pharmaceutical R&D and process chemistry groups engaged in gastrointestinal prokinetic drug development.

Why 5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid Cannot Be Replaced by Common Benzofuran Analogs in Prucalopride-Critical Synthesis


Generic substitution within the 2,3-dihydrobenzofuran-7-carboxylic acid family is not feasible when the synthetic target is the 4-amino-5-chloro derivative required for prucalopride manufacture. The chlorine atom at the 5-position is not merely a substituent—it is a mandatory structural feature that directs subsequent regioselective nitration and amination chemistry. Procurement of the non-chlorinated analog 2,3-dihydrobenzofuran-7-carboxylic acid (CAS 35700-40-4) introduces a fundamentally different reactivity profile: the absence of the electron-withdrawing chlorine substituent alters the aromatic ring's electronic character (reflected in the pKa shift from 3.79 to 4.16) , changes the directing effects for electrophilic aromatic substitution, and ultimately yields a different product that cannot serve as a precursor to the 4-amino-5-chloro intermediate [1]. Similarly, benzofuran-7-carboxylic acid (CAS 90484-22-3) lacks the saturated 2,3-dihydro moiety, introducing an aromatic furan ring that fundamentally alters the compound's conformational and electronic properties . For procurement officers and process chemists, selecting the correct CAS number (108551-58-2) is therefore not a matter of preference but a strict structural requirement for synthetic fidelity in prucalopride intermediate production.

Quantitative Differentiation Evidence: 5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid vs. Closest Analogs


Enhanced Acidity: pKa Comparison of 5-Chloro vs. Non-Chlorinated 2,3-Dihydrobenzofuran-7-carboxylic Acid

The 5-chloro substituent significantly increases the acidity of the carboxylic acid group relative to the non-halogenated parent scaffold. The predicted pKa of 5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid (CAS 108551-58-2) is 3.79±0.20, compared to 4.16±0.20 for 2,3-dihydrobenzofuran-7-carboxylic acid (CAS 35700-40-4) . This ΔpKa of approximately 0.37 log units corresponds to a ~2.3-fold increase in acid strength, which has practical implications for salt formation, aqueous solubility at physiological pH, and the compound's behavior in amide coupling reactions during downstream synthesis [1].

pKa Acidity Reactivity Salt formation Solubility optimization

Validated Synthetic Yield: 5-Step Route to 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid Using CAS 108551-58-2 as Starting Point

A published 5-step synthetic route starting from 2-methoxy-4-acetylamino-5-chlorobenzoic acid methyl ester—which proceeds through the 5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid scaffold—delivers 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid in an overall yield of 63% [1]. This well-characterized synthetic pathway provides a benchmark for process chemists: alternative routes that bypass the 5-chloro intermediate or use non-chlorinated analogs do not yield the same target molecule and require re-optimization of reaction conditions. The patented two-step hydrolysis approach (CN105294620A) further demonstrates that the 5-chloro-7-carboxylic acid ester intermediate can be hydrolyzed with improved purity and yield, leveraging the chlorine-directed chemistry [2].

Synthetic yield Process chemistry Scale-up Prucalopride intermediate 5-step synthesis

5-HT₃ Receptor Affinity: Profiling of a 5-Chloro-2,3-dihydrobenzofuran-7-carboxamide Derivative vs. Structural Analogs

While direct receptor binding data for the free carboxylic acid (CAS 108551-58-2) itself have not been reported in the primary literature, a closely related amide derivative—5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (1-ethyl-4-methyl-[1,4]diazepan-6-yl)-amide (CHEMBL159835, BDBM50123800)—demonstrates potent binding to the 5-HT₃ receptor with an IC₅₀ of 29.9 nM in a radioligand displacement assay using [³H]GR-65630 in rat brain cortical membranes [1]. The same compound shows negligible affinity for the dopamine D₂ receptor (IC₅₀ > 1,000 nM), indicating functional selectivity conferred by the 5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid scaffold [1]. In the broader SAR study of dihydrobenzofuran-7-carboxylic acid derivatives by Fancelli et al. (1996), compounds within this series displayed both 5-HT₃ antagonist and 5-HT₄ agonist activities, with selectivity profiles highly dependent on the amide substituent [2]. This demonstrates that the 5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid core is a validated pharmacophoric scaffold for serotonin receptor modulation—a property not shared by the non-chlorinated or benzofuran (unsaturated) analogs.

5-HT₃ receptor Binding affinity IC50 Serotonin receptor Structure-activity relationship

Commercial Availability and QC Documentation: Purity and Batch Traceability Comparison

5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid (CAS 108551-58-2) is commercially available from multiple established suppliers with standardized purity specifications ranging from 95% to NLT 98% [1]. Bidepharm supplies this compound at 97% standard purity with batch-specific QC documentation including NMR, HPLC, and GC analysis . Capot Chemical offers the compound at NLT 98% purity with available specification sheets and ¹H-NMR documentation upon request [1]. By comparison, the non-chlorinated analog 2,3-dihydrobenzofuran-7-carboxylic acid (CAS 35700-40-4) is generally supplied at similar purity levels but does not carry the same level of documented batch-to-batch QC characterization tailored to pharmaceutical intermediate applications, as it is not a regulatory-relevant intermediate for an approved drug substance . The direct synthetic link to prucalopride manufacturing means that suppliers of CAS 108551-58-2 are more likely to maintain pharmaceutical-grade documentation standards and impurity profiling.

Purity Quality control Batch traceability NMR HPLC Supplier comparison

Patent-Cited Synthetic Utility: 5-Chloro Intermediate Status in Prucalopride Manufacturing Processes

Multiple patent filings explicitly cite 5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid derivatives as essential intermediates in prucalopride synthesis. WO2017137910A1 describes processes for preparing highly pure prucalopride succinate wherein 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid—directly derived from CAS 108551-58-2—is condensed with 1-(3-methoxypropyl)-4-piperidinamine [1]. CN104016949A discloses a simplified industrial method for synthesizing the 4-amino-5-chloro intermediate that avoids hazardous organic solvents and achieves higher total yield [2]. EP0766680A1 broadly claims substituted dihydrobenzofuran derivatives as 5-HT₄ agonists, establishing the patent landscape that makes the 5-chloro substitution pattern commercially relevant [3]. In contrast, the non-chlorinated 2,3-dihydrobenzofuran-7-carboxylic acid (CAS 35700-40-4) appears in far fewer pharmaceutical process patents and is not cited as a direct intermediate for any approved drug substance.

Patent citation Prucalopride Intermediate Process patent Manufacturing route

High-Impact Procurement Scenarios for 5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid (CAS 108551-58-2)


Prucalopride Intermediate Manufacturing: 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid Production

This compound is the direct synthetic precursor to 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (CAS 123654-26-2), the penultimate intermediate in prucalopride succinate synthesis. The established 5-step route delivers the amino intermediate in 63% overall yield , with patented two-step hydrolysis methods (CN105294620A) offering improved purity profiles suitable for cGMP manufacturing environments . Procurement of CAS 108551-58-2 with NLT 98% purity and batch-specific NMR/HPLC documentation [1] is essential for process chemistry groups scaling up prucalopride intermediate production.

Serotonin Receptor Modulator Library Synthesis: 5-HT₃/5-HT₄ Scaffold Derivatization

The 5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid scaffold serves as a validated pharmacophoric core for generating compound libraries targeting serotonin receptors. Amide derivatives of this scaffold have demonstrated potent 5-HT₃ receptor binding (IC₅₀ = 29.9 nM) with selectivity over dopamine D₂ receptors (>33-fold) . Medicinal chemistry teams engaged in gastrointestinal prokinetic or CNS drug discovery can utilize this building block for systematic SAR exploration, leveraging the enhanced acidity (pKa 3.79) for efficient amide coupling under mild conditions [1].

Process Chemistry Route Scouting and Optimization Studies

For chemical process R&D groups evaluating synthetic routes to prucalopride or related 5-HT₄ agonists, this compound provides a well-characterized starting point with documented reaction conditions, yields, and impurity profiles. The ACS Symposium Series publication by Willemsens et al. (2004) describes a scalable, zinc-mediated ring closure method that eliminates hazardous reagents (ethylene oxide, n-BuLi at -70 °C), providing a safer industrial process . Multiple patent filings (WO2017137910A1, CN104016949A) offer orthogonal synthetic approaches for comparative route scouting [1].

Analytical Reference Standard Qualification and Impurity Profiling

As a defined intermediate in the synthesis of an approved pharmaceutical (prucalopride), this compound is relevant for analytical method development, impurity profiling, and reference standard qualification. Its well-defined physicochemical properties—melting point 226 °C, predicted pKa 3.79, molecular weight 198.60 —facilitate HPLC method development and LC-MS identification of process-related impurities. Procurement of high-purity batches (97–98%) with full QC documentation supports regulatory filing requirements for drug master files (DMFs) and ANDA applications.

Quote Request

Request a Quote for 5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.